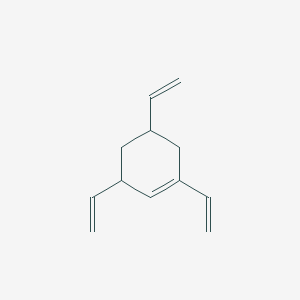
2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran is a synthetic organic compound that belongs to the class of naphthopyrans Naphthopyrans are known for their photochromic properties, meaning they can change color when exposed to light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran typically involves the reaction of naphthalene derivatives with benzopyran precursors. One common method includes the nitration of naphthalene to form 1-nitronaphthalene, followed by further nitration to obtain 1,3-dinitronaphthalene. This intermediate is then reacted with a benzopyran derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran has several scientific research applications:
Chemistry: Used as a photochromic material in the development of smart coatings and sensors.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems due to its photoresponsive properties.
Industry: Utilized in the production of photochromic lenses and other light-sensitive materials.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a reversible structural change, leading to a change in color. This process involves the cleavage of the C(sp³)-O bond in the pyran ring, forming transoid-cis (TC) and transoid-trans (TT) forms. The TC form reverts to the original structure in the dark, while the TT form reverts more slowly .
Comparison with Similar Compounds
Similar Compounds
Naphthopyrans: Other naphthopyrans with different substituents on the naphthalene or benzopyran rings.
Spiropyrans: Compounds with similar photochromic properties but different structural frameworks.
Chromenes: A broader class of compounds that includes naphthopyrans and spiropyrans.
Uniqueness
2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran is unique due to its specific substitution pattern, which imparts distinct photochromic properties. The presence of nitro groups enhances its photoresponsiveness and stability, making it particularly useful in applications requiring precise control of light-induced changes .
Properties
CAS No. |
106202-46-4 |
|---|---|
Molecular Formula |
C19H12N2O5 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
2-naphthalen-1-yl-3,6-dinitro-2H-chromene |
InChI |
InChI=1S/C19H12N2O5/c22-20(23)14-8-9-18-13(10-14)11-17(21(24)25)19(26-18)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,19H |
InChI Key |
WKRJNAAJLPXKAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C(=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


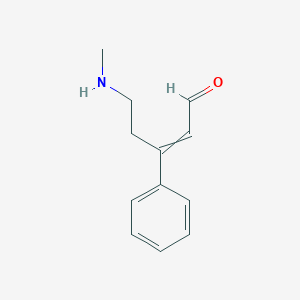
![6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol](/img/structure/B14335071.png)
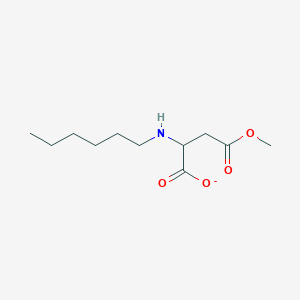
![(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14335080.png)

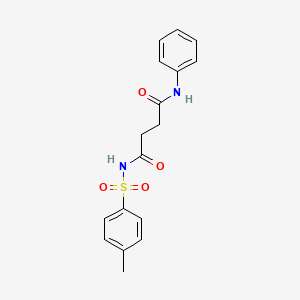
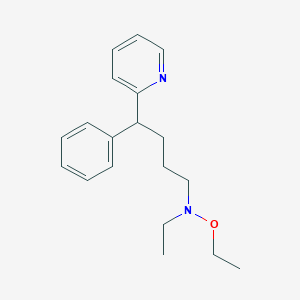
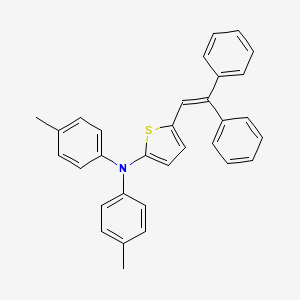
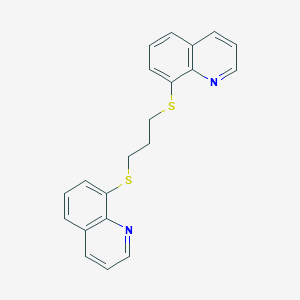
![1-(2-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}-2-oxoethyl)pyridin-1-ium chloride](/img/structure/B14335097.png)

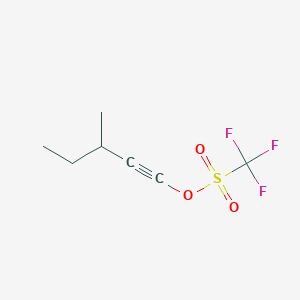
![2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene](/img/structure/B14335130.png)
